![molecular formula C8H7BrN2 B1276476 3-溴-6-甲基咪唑并[1,2-a]吡啶 CAS No. 866135-71-9](/img/structure/B1276476.png)

3-溴-6-甲基咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-6-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

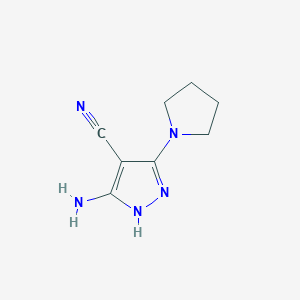

The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methylimidazo[1,2-a]pyridine is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 6th position of the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity. 2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis

3-Bromo-6-methylimidazo[1,2-a]pyridine is a solid substance . It has a molecular weight of 211.06 .科学研究应用

Antituberculosis Agents

Imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, have shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis (TB). These compounds are being explored for their potential to inhibit TB bacteria by targeting specific proteins essential for the bacteria’s survival .

Material Science

The structural character of imidazo[1,2-a]pyridines makes them useful in material science. Their unique properties allow them to be used in the development of new materials with potential applications in various industries, including electronics and photonics .

Pharmaceutical Intermediates

3-Bromo-6-methylimidazo[1,2-a]pyridine serves as an intermediate in pharmaceutical synthesis. It is utilized in the creation of various drugs due to its reactivity and ability to form complex molecules with medicinal properties .

Organic Synthesis

This compound is employed in organic synthesis, where it is used to build complex molecular structures. It is particularly valuable in reactions such as condensation, multicomponent reactions, and oxidative coupling, which are fundamental in creating diverse organic compounds .

Nanomedicine

Research indicates that imidazo[1,2-a]pyridine analogues may have applications in nanomedicine, particularly in the design of nanostructures for drug delivery systems. These systems can target specific cells or tissues, making treatments more effective and reducing side effects .

Light-Sensitive Dyes

Imidazo[1,2-a]pyridine compounds are used in the role of light-sensitive dyes. They have applications in optical media for data storage and can be used as photosensitizers in various chemical processes .

Fluorescent Probes

Derivatives of 3-Bromo-6-methylimidazo[1,2-a]pyridine have been used as fluorescent probes for in vitro and in vivo determination of various ions. Their fluorescence properties make them suitable for use in bioimaging and diagnostics .

作用机制

Target of Action

3-Bromo-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives interact with their targets and cause changes that result in their anti-tuberculosis activity .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine derivatives can affect various biochemical pathways, leading to their anti-tuberculosis activity .

Pharmacokinetics

Other imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

It is known that imidazo[1,2-a]pyridine derivatives can significantly reduce the bacterial load in tuberculosis models .

Action Environment

It is known that environmental factors can influence the action of other imidazo[1,2-a]pyridine derivatives .

安全和危害

未来方向

Imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions in the development of new TB drugs .

属性

IUPAC Name |

3-bromo-6-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZMYJJVBJHMLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C2Br)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413981 |

Source

|

| Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methylimidazo[1,2-a]pyridine | |

CAS RN |

866135-71-9 |

Source

|

| Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)

![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)

![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid](/img/structure/B1276407.png)

![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)